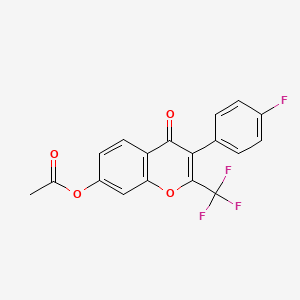

3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F4O4/c1-9(23)25-12-6-7-13-14(8-12)26-17(18(20,21)22)15(16(13)24)10-2-4-11(19)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPNGEWPHNJSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable acetophenone derivative under basic conditions to form the intermediate chalcone. This intermediate is then cyclized to form the chromen-4-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of this compound as a cytotoxic agent against various cancer cell lines. For instance, derivatives of 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl have been synthesized and evaluated for their anti-cancer properties. One study reported that certain derivatives exhibited high cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant potency. Specifically, one derivative showed an IC50 value of 22.09 µg/mL, demonstrating its potential as a lead compound for further development in cancer treatment .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4h | A-549 | 22.09 |

| 4b | MCF-7 | 38.03 |

| 4e | MCF-7 | 41.99 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi. A study evaluated the antimicrobial potential of coumarin analogues, including derivatives similar to 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | 3.125 |

| MRSA | 6.25 |

| Pseudomonas aeruginosa | 6.25 |

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of key enzymes involved in various biochemical pathways. Molecular docking studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The presence of electron-withdrawing groups such as trifluoromethyl has been linked to enhanced inhibitory activity, with some compounds exhibiting IC50 values as low as 10.4 μM against AChE .

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 10.4 |

| Butyrylcholinesterase | 13.2 |

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

- 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

- 3-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate lies in the presence of the fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs with different halogen substituents, the fluorinated compound often exhibits enhanced stability, reactivity, and potential biological activity .

Biological Activity

3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, a synthetic derivative of chromone, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C18H10F4O5

- Molecular Weight : 382.26 g/mol

- CAS Number : 300569-56-6

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The compound exhibits significant inhibitory effects on human breast cancer (MCF-7) and lung adenocarcinoma (A549) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 22.09 |

| A549 | 38.03 |

The structure–activity relationship (SAR) indicates that the introduction of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of chromone derivatives .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies revealed moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory pathways.

| Enzyme | Inhibition (%) |

|---|---|

| COX-2 | Moderate |

| LOX-5 | Moderate |

| LOX-15 | Moderate |

The presence of fluorine atoms contributes to enhanced binding affinity and selectivity towards these enzymes .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this chromone derivative has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The SAR analysis suggests that modifications on the phenyl ring significantly affect the antimicrobial efficacy.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 21.65 |

| Escherichia coli | 14.96 |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins. The docking results indicate that the trifluoromethyl group forms strong hydrogen bonds with active site residues, enhancing the compound's biological activity.

Case Studies

- Case Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of various chromone derivatives, including our compound, against MCF-7 cells. The findings highlighted that compounds with fluorinated substituents exhibited superior cytotoxicity compared to their non-fluorinated counterparts .

- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory potential of chromone derivatives in a COX enzyme inhibition assay. The results indicated that derivatives with halogen substitutions showed improved inhibition rates compared to standard anti-inflammatory drugs .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, and what key reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves a multi-step approach:

Chromenone Core Formation : Condensation of 3-hydroxyacetophenone with ethyl acetoacetate using sodium ethoxide as a base .

Fluorophenyl Introduction : Friedel-Crafts acylation with 4-fluorobenzoyl chloride catalyzed by AlCl₃ .

Trifluoromethylation : Nucleophilic substitution using trifluoromethyl iodide (CF₃I) and potassium tert-butoxide in tetrahydrofuran (THF) at 60°C .

Optimization Strategies :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Use ethanol or dichloromethane (DCM) as solvents for improved solubility.

- Purify intermediates via column chromatography to minimize by-products.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What preliminary biological activities have been reported, and what assay methodologies are employed?

Methodological Answer:

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for fluorophenyl-substituted chromenones?

Methodological Answer:

- Step 1 : Synthesize analogs with variations in substituents (e.g., replace trifluoromethyl with methyl or chlorine).

- Step 2 : Test biological activities (e.g., cytotoxicity, enzyme inhibition) under standardized assay conditions.

- Step 3 : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with target binding affinity .

- Key Insight : Prioritize substituents that enhance lipophilicity (e.g., trifluoromethyl) for improved membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Identify Variables : Compare assay conditions (e.g., cell line viability vs. enzyme kinetics, solvent used for compound dissolution).

- Replicate Studies : Conduct dose-response curves under controlled conditions (e.g., pH 7.4 buffer, 37°C).

- Statistical Analysis : Apply ANOVA to assess significance of differences in IC₅₀ values between studies .

Q. What computational approaches validate molecular interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock to predict binding modes with targets like AChE (PDB: 1ACJ) or COX-2 (PDB: 5IKT). Validate with experimental IC₅₀ values .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze hydrogen bonds and hydrophobic interactions .

Q. How can reaction pathways for introducing trifluoromethyl groups into chromenone derivatives be optimized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.